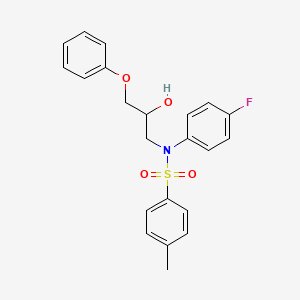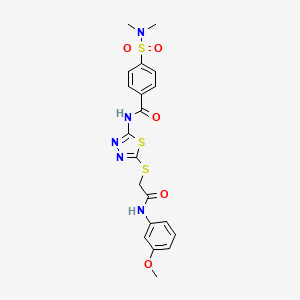
4-(N,N-dimethylsulfamoyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dimethylsulfamoyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H21N5O5S3 and its molecular weight is 507.6. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
The use of thiadiazole derivatives in photodynamic therapy (PDT) has been explored due to their excellent photophysical and photochemical properties. Compounds like zinc phthalocyanine substituted with thiadiazole have shown high singlet oxygen quantum yield, making them promising Type II photosensitizers for cancer treatment via PDT. Their ability to generate reactive oxygen species upon light activation allows for targeted cancer cell destruction (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anti-inflammatory Agents
Benzamide and thiadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. Compounds synthesized from visnaginone and khellinone demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings suggest their potential as novel therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Nematocidal Activity
Novel oxadiazole derivatives containing thiadiazole amide groups have been synthesized and tested for their nematocidal activities. Some of these compounds showed promising activity against Bursaphelenchus xylophilus, a pathogen causing pine wilt disease. The ability of these compounds to affect the nematode's motility and respiration suggests their potential as lead compounds for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).
Antifungal Applications
Thiadiazole and benzamide derivatives have also been explored for their antifungal effects. Studies have shown that compounds containing these structural features can inhibit the growth of various fungi, including Aspergillus terreus and Aspergillus niger. The potential antifungal activity of these compounds opens avenues for developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Anticancer and Docking Study
Benzamide derivatives containing a thiadiazole scaffold have been synthesized and evaluated for their anticancer activity. Some of these compounds showed promising activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Additionally, molecular docking studies have provided insights into the mechanism of action of these compounds, suggesting their potential as anticancer agents (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S3/c1-25(2)33(28,29)16-9-7-13(8-10-16)18(27)22-19-23-24-20(32-19)31-12-17(26)21-14-5-4-6-15(11-14)30-3/h4-11H,12H2,1-3H3,(H,21,26)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMYPLMXPBAFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

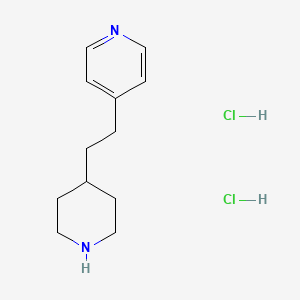
![N-[[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methyl]prop-2-enamide](/img/structure/B2665650.png)
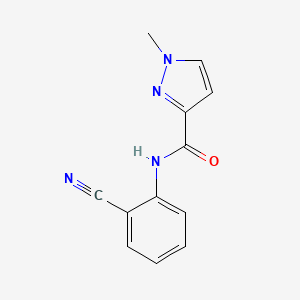

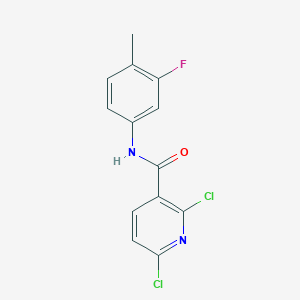
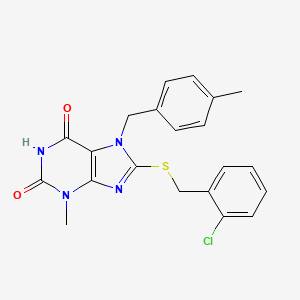
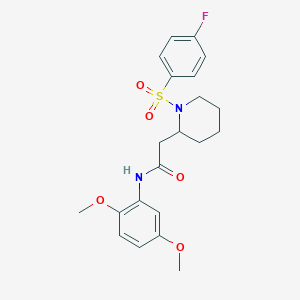
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2665659.png)
![Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2665661.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-3-carboxamide](/img/structure/B2665662.png)
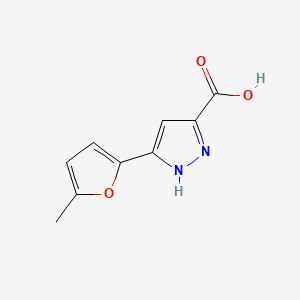
![Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2665667.png)
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-phenylmorpholine](/img/structure/B2665668.png)
